molecular formula C12H9N3O5 B3839052 [(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate

[(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate

Cat. No.: B3839052
M. Wt: 275.22 g/mol
InChI Key: IHIPFJNHPUMXDU-MDWZMJQESA-N
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Description

[(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate is a synthetic organic compound that belongs to the class of nitrofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate typically involves the condensation of 5-nitrofuran-2-carbaldehyde with N-phenylcarbamate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of efficiency and scalability. For example, the use of a packed-bed reactor with optimized reaction parameters, such as catalyst loading, temperature, and oxygen flow rate, can significantly enhance the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

[(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amino derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

[(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components, such as DNA and proteins. This results in the inhibition of microbial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate include other nitrofuran derivatives, such as nitrofurantoin and nitrofurazone. These compounds share similar structural features and biological activities .

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the nitrofuran moiety with the N-phenylcarbamate group.

Properties

IUPAC Name

[(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c16-12(14-9-4-2-1-3-5-9)20-13-8-10-6-7-11(19-10)15(17)18/h1-8H,(H,14,16)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIPFJNHPUMXDU-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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